molecular formula C5H7Br3N2 B2588240 4-Bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide CAS No. 2126177-73-7

4-Bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide

Cat. No. B2588240
CAS RN: 2126177-73-7
M. Wt: 334.837
InChI Key: DSXSULRCFQRTFW-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)-1-methylpyrazole; hydrobromide is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biology. This compound is a potent inhibitor of several enzymes and has shown promising results in various in vitro and in vivo studies.

Scientific Research Applications

Electrochemical Bromofunctionalization

This compound can be used in the electrochemical bromofunctionalization of alkenes. The process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor, which can convert alkenes to their corresponding dibromides, bromohydrines, and cyclized products .

Synthesis of Bromohydrins

Bromohydrins: are valuable intermediates in organic synthesis. The compound can serve as a precursor for the synthesis of bromohydrins through various bromination reactions, providing a safer and more sustainable methodology compared to traditional brominating reagents .

Preparation of Pyridine Derivatives

It is used in the preparation of pyridine derivatives , which are crucial in pharmaceuticals and agrochemicals. For instance, it can react with diamines to form corresponding diamines, which are key intermediates in the synthesis of various bioactive molecules .

Benzoxazine Derivatives

The compound can be utilized in the synthesis of benzoxazine derivatives . These derivatives have applications in the production of high-performance thermosets, which are used in coatings, adhesives, and composite materials .

Halogenation Reactions

In halogenation reactions , this compound can act as a brominating agent for the selective introduction of bromine atoms into organic molecules, which is a fundamental step in the synthesis of many organic compounds .

Medicinal Chemistry

In medicinal chemistry , the compound’s ability to introduce bromine atoms into molecules makes it a valuable tool for the synthesis of various pharmaceuticals, where brominated compounds often exhibit significant biological activity .

Material Science

In material science , the brominated pyrazole derivatives can be used to modify the properties of materials, such as enhancing flame retardancy or altering electronic characteristics for use in electronic devices .

Catalysis

Lastly, in the field of catalysis , brominated intermediates derived from this compound can be used to facilitate various chemical transformations, including coupling reactions that are pivotal in the synthesis of complex organic molecules .

properties

IUPAC Name

4-bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2.BrH/c1-9-3-4(7)5(2-6)8-9;/h3H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXSULRCFQRTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

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